molecular formula C11H11N3O3 B211411 Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- CAS No. 26576-46-5

Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-

Cat. No. B211411
CAS RN: 26576-46-5
M. Wt: 233.22 g/mol
InChI Key: VEMDQCGHZNXORX-UHFFFAOYSA-N
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Description

“Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-” is a chemical compound with a complex structure .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. A class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid esters and amides containing a basic azacyclo- or azabicycloalkyl moiety has been synthesized and evaluated for 5-HT3 antagonistic activity .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChIKey: QSDHDEWDUFYUCO-UHFFFAOYSA-N . It’s also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The compound has been evaluated for 5-HT3 antagonistic activity in a radioligand binding assay .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 319.3 g/mol . Its molecular formula is C18H13N3O3 .

Scientific Research Applications

Antifungal and Antiparasitic Applications

Benzimidazoles are extensively utilized in agriculture and veterinary medicine, primarily as fungicides and anthelminthic drugs. Their mode of action is highly specific, targeting microtubule assembly by binding to the tubulin molecule. This specificity not only makes them effective in controlling fungal diseases and parasites but also serves as a tool for studying cellular structures like microtubules. The research into these applications has led to a deeper understanding of fungal cell biology and molecular genetics, leveraging benzimidazoles as critical tools for scientific exploration (Davidse, 1986).

Chemical Diversity and Properties

Benzimidazole derivatives exhibit a fascinating variability in chemistry and properties, underpinning their significance in creating complex compounds with diverse biological and electrochemical activities. These activities range from spectroscopic properties to magnetic characteristics and biological actions, indicating the potential for further investigations into unknown analogues and their applications in various scientific disciplines (Boča, Jameson, & Linert, 2011).

DNA Interaction

Certain benzimidazole compounds, such as Hoechst 33258 and its analogues, bind to the DNA's minor groove with high specificity, particularly in AT-rich sequences. This property is exploited in cell biology for chromosome and nuclear staining, contributing significantly to genetic analysis and molecular diagnostics. Additionally, these compounds have shown potential as radioprotectors and topoisomerase inhibitors, highlighting their versatility in medical research (Issar & Kakkar, 2013).

Anticancer Potential

Benzimidazole derivatives have been extensively researched for their anticancer properties. They act through various mechanisms, including DNA intercalation, enzyme inhibition, and microtubule disruption, offering a wide range of targets for cancer therapy. The structural diversity of benzimidazole compounds allows for the synthesis of targeted derivatives with enhanced efficacy and selectivity against cancer cells. This area of research holds promise for the development of novel anticancer therapies (Akhtar et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources .

Future Directions

The future directions for the study and application of this compound are not specified in the available resources .

properties

IUPAC Name

3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-6(15)4-10(16)12-7-2-3-8-9(5-7)14-11(17)13-8/h2-3,5H,4H2,1H3,(H,12,16)(H2,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMDQCGHZNXORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC2=C(C=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044631
Record name 3-Oxo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)butanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-

CAS RN

26576-46-5
Record name N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26576-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Acetoacetylamino)benzimidazolone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Oxo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)butanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.458
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Record name 5-(ACETOACETYLAMINO)BENZIMIDAZOLONE
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